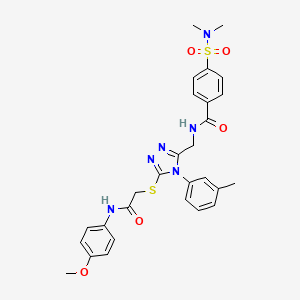![molecular formula C14H20N6O2S B2789594 2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine CAS No. 2034287-96-0](/img/structure/B2789594.png)
2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine, also known as CSP, is a synthetic compound that has been studied for its potential use in scientific research. CSP is a pyrazine derivative that is structurally similar to other pyrazine-based compounds, such as pyrazinamide and pyrazole.
Mechanism of Action
2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine acts as a positive allosteric modulator of GABA(A) receptors, which enhances the activity of these receptors. GABA(A) receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. By enhancing the activity of GABA(A) receptors, 2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine increases the inhibitory tone in the brain, which leads to anxiolytic and sedative effects.
Biochemical and Physiological Effects:
2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine has been shown to have anxiolytic and sedative effects in animal models. In rats, 2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine has been shown to reduce anxiety-like behavior in the elevated plus maze and the light-dark box tests. 2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine has also been shown to increase the duration of pentobarbital-induced sleep in mice. These effects are consistent with the pharmacological profile of a GABA(A) receptor modulator.
Advantages and Limitations for Lab Experiments
2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using standard chemical methods. It has a well-defined chemical structure, which allows for precise dosing and characterization. 2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine has also been shown to have good pharmacokinetic properties in animal models, which suggests that it may have potential for use in humans.
One limitation of 2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well-established. Another limitation is that 2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine has a relatively short half-life in vivo, which may limit its utility in some experimental paradigms.
Future Directions
There are several future directions for research on 2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine. One direction is to further investigate its mechanism of action at the molecular level. Another direction is to study its effects in humans, particularly in the context of anxiety disorders and sleep disorders. Additionally, 2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine could be used as a tool compound to study the role of GABA(A) receptors in the regulation of neuronal excitability and behavior. Finally, 2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine could be used as a starting point for the development of novel GABA(A) receptor modulators with improved pharmacological properties.
Synthesis Methods
2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 2-chloropyrazine with sodium hydride to form 2-pyrazinylsodium. The second step involves the reaction of 2-pyrazinylsodium with 5-cyclopropyl-1,3-dimethylpyrazole-4-carbaldehyde to form 2-[5-cyclopropyl-1-(2-pyrazinyl)pyrazol-3-yl]pyrazine. The final step involves the reaction of 2-[5-cyclopropyl-1-(2-pyrazinyl)pyrazol-3-yl]pyrazine with dimethylsulfamide to form 2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine.
Scientific Research Applications
2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. 2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine has been shown to modulate the activity of GABA(A) receptors, which are involved in the regulation of neuronal excitability. 2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine has also been shown to have anxiolytic and sedative effects in animal models, which suggests that it may have potential therapeutic applications for anxiety disorders and sleep disorders.
properties
IUPAC Name |
2-[5-cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2S/c1-19(2)23(21,22)17-7-8-20-14(11-3-4-11)9-12(18-20)13-10-15-5-6-16-13/h5-6,9-11,17H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTSKBSATUNZPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCN1C(=CC(=N1)C2=NC=CN=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2789512.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone](/img/structure/B2789514.png)

![2-Butyl-1-[3-(4-chlorophenoxy)propyl]benzimidazole](/img/structure/B2789519.png)
![(2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone](/img/structure/B2789520.png)
![N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2789521.png)

![2-((3-(2-Methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2789526.png)



